N-(3-anilino-3-oxopropyl)-2-thiophenecarboxamide
Overview
Description
N-(3-anilino-3-oxopropyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C14H14N2O2S and its molecular weight is 274.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.07759887 g/mol and the complexity rating of the compound is 317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Anticancer Activity
N-(3-anilino-3-oxopropyl)-2-thiophenecarboxamide derivatives have been explored for their potential in cancer treatment due to their synthesis and notable anticancer activities. For instance, thiophene-2-carboxamide derivatives exhibit significant inhibitory activity against several cancer cell lines. These compounds, particularly those containing a thiazolidinone ring or a thiosemicarbazide moiety, demonstrate promising cytotoxic effects, suggesting their potential as anticancer agents (Atta & Abdel‐Latif, 2021).
Corrosion Inhibition
Apart from its medical applications, this compound and its derivatives have been studied for their effectiveness as corrosion inhibitors. The compound (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline has shown efficient inhibition on mild steel corrosion in acidic solutions. The adsorption of this compound on mild steel surfaces follows Langmuir's isotherm, showcasing its potential as a corrosion inhibitor (Daoud et al., 2014).
Antibacterial Activities
Moreover, carboxamides, including those based on thiophene, have been synthesized and characterized for their antibacterial activities. Certain Cu(II) and Zn(II) complexes derived from these carboxamides exhibit enhanced antibacterial effects against E. coli, with the Cu(II) complexes showing notable potential as antibacterial agents. This highlights the importance of such compounds in developing new antibacterial drugs (Aktan, Gündüzalp, & Özmen, 2017).
Flotation and Adsorption Mechanisms
Additionally, the compound has been explored for its role in flotation processes. As a novel β-Oxo thioamide surfactant, it has demonstrated stronger collecting abilities and better selectivity for galena against sphalerite than traditional sulfide collectors. Its adsorption mechanisms, particularly through the formation of complexes on galena surfaces, further emphasize its utility in mineral processing and extraction techniques (Jia et al., 2019).
Properties
IUPAC Name |
N-(3-anilino-3-oxopropyl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c17-13(16-11-5-2-1-3-6-11)8-9-15-14(18)12-7-4-10-19-12/h1-7,10H,8-9H2,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFGHKDFFYFLTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCNC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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